Product packaging for (3R,4R)-4-aminooxolan-3-ol(Cat. No.:CAS No. 153610-11-8; 535936-61-9)

(3R,4R)-4-aminooxolan-3-ol

Cat. No.: B2979274
CAS No.: 153610-11-8; 535936-61-9
M. Wt: 103.121
InChI Key: HQVKXDYSIGDGSY-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Tetrahydrofuran (B95107) and Oxolane Scaffolds in Organic Synthesis and Chemical Biology

The tetrahydrofuran (THF) scaffold is a cornerstone in both organic synthesis and chemical biology. In synthesis, THF is widely employed as a polar aprotic solvent, capable of dissolving a broad range of polar and nonpolar compounds. wikipedia.org Its ability to coordinate with metal ions like Li+ and Mg2+ makes it a favored solvent for important reactions such as Grignard and hydroboration reactions. wikipedia.org

Beyond its role as a solvent, the oxolane ring is a fundamental structural unit in many natural products, including lignans, polyether ionophores, and annonaceous acetogenins, which exhibit a wide spectrum of biological activities such as antitumor, antimicrobial, and antimalarial properties. nih.gov The development of stereoselective methods for constructing substituted tetrahydrofurans is a major focus of synthetic chemistry, driven by the desire to access these biologically active molecules. nih.gov The inherent structural rigidity and defined stereochemistry of substituted oxolanes make them valuable scaffolds for creating molecules that can selectively interact with biological targets.

Stereochemical Purity and the Specific Importance of the (3R,4R) Diastereomer in Chiral Compound Design

In the realm of chiral compounds, stereochemical purity is of utmost importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different biological activities. wikipedia.org Similarly, diastereomers, which are stereoisomers that are not mirror images, also possess distinct physical and chemical properties. masterorganicchemistry.com The specific (3R,4R) configuration of (3R,4R)-4-aminooxolan-3-ol defines the precise three-dimensional arrangement of its atoms.

This specific spatial arrangement is crucial in chiral compound design because biological systems, such as enzymes and receptors, are themselves chiral. The interaction between a small molecule and its biological target is highly dependent on a precise "lock and key" fit. Therefore, only one stereoisomer may bind effectively to the target and elicit the desired biological response, while other isomers may be inactive or even cause unintended effects. wikipedia.org The synthesis of stereochemically pure compounds, like the (3R,4R) diastereomer, is essential for developing selective and effective therapeutic agents. researchgate.net

Contemporary Research Landscape for Aminoalcohol-Substituted Oxolanes

The field of aminoalcohol-substituted oxolanes is an active area of research, driven by their potential as building blocks for a variety of biologically active molecules. These compounds combine the structural features of an oxolane ring with the functionality of an amino alcohol, a motif present in many naturally occurring and synthetic pharmacologically active compounds. diva-portal.org

Current research focuses on several key areas:

Synthesis of Novel Analogs: Chemists are continuously developing new synthetic routes to access a diverse range of aminoalcohol-substituted oxolanes with different substitution patterns and stereochemistries.

Applications in Medicinal Chemistry: These compounds serve as valuable intermediates in the synthesis of more complex molecules, including potential drug candidates. Their ability to form specific interactions with biological targets makes them attractive for the development of enzyme inhibitors and receptor ligands.

Catalysis: Chiral amino alcohols can act as catalysts or ligands in asymmetric synthesis, facilitating the production of other chiral molecules with high enantiomeric purity. diva-portal.org

The investigation of compounds like this compound contributes to the broader understanding of structure-activity relationships and provides a platform for the design of new molecules with tailored properties for various applications in chemistry and biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO2 B2979274 (3R,4R)-4-aminooxolan-3-ol CAS No. 153610-11-8; 535936-61-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R)-4-aminooxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVKXDYSIGDGSY-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535936-61-9, 153610-11-8
Record name rac-(3R,4R)-4-aminooxolan-3-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3R,4R)-4-Aminooxolan-3-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 3r,4r 4 Aminooxolan 3 Ol and Its Stereoisomers

Established Synthetic Routes for Oxolane Derivatives

The construction of the oxolane ring is a fundamental step in the synthesis of (3R,4R)-4-aminooxolan-3-ol. Established methods primarily involve cyclization reactions of linear precursors or the functionalization of pre-existing rings through strategies like epoxide ring-opening.

Cyclization Reactions and Precursor Transformations

The formation of the tetrahydrofuran (B95107) ring via cyclization is a widely employed strategy, utilizing various precursor molecules and reaction mechanisms. nih.gov Common approaches include intramolecular nucleophilic substitution (SN2), radical cyclizations, and oxidative cyclizations. nih.govdiva-portal.org

One of the most classical methods involves the intramolecular SN2 reaction, where a hydroxyl group displaces a leaving group (like a halide or sulfonate) on a tethered carbon chain to form the cyclic ether. nih.gov Another powerful method is the oxidative cyclization of 1,5-dienes using metal oxo species, which can create stereocontrolled tetrahydrofuran diols, key structural motifs in many natural products. researchgate.net Radical cyclizations also offer a versatile route; for instance, β-(allyloxy)alkyl aryl tellurides undergo group transfer cyclization to yield substituted tetrahydrofurans. acs.org The diastereoselectivity of these radical cyclizations can often be controlled through the addition of Lewis acids. diva-portal.org

While specific condensation reactions like that of diethylene glycol and glyoxal (B1671930) are plausible routes to dioxane-related structures, the direct synthesis of functionalized oxolanes often relies on the cyclization of tailored linear substrates. For example, the gas-phase oxidation of ethylene (B1197577) glycol is a primary industrial method to produce glyoxal, a key precursor for various heterocycles. researchgate.netsemanticscholar.org However, for substituted tetrahydrofurans like the target compound, cyclization of functionalized polyols or hydroxyalkenes is more common. nih.govorganic-chemistry.org

Ring-Opening Strategies Involving Epoxides with Ammonia (B1221849) and Amines

The ring-opening of epoxides is a direct and highly effective method for synthesizing β-amino alcohols. This strategy is particularly valuable because it can be both regioselective and stereospecific, allowing for precise control over the final product's stereochemistry. The reaction involves the nucleophilic attack of ammonia or a primary/secondary amine on one of the epoxide's carbon atoms, leading to the formation of a trans-amino alcohol. ursa.cat

The regioselectivity of the attack—whether it occurs at the more or less sterically hindered carbon—can be influenced by reaction conditions and the nature of the epoxide substituents. jsynthchem.com In acidic conditions, the nucleophile generally attacks the more substituted carbon, while basic or neutral conditions favor attack at the less hindered carbon. jsynthchem.com For the synthesis of compounds like this compound, starting from a chiral epoxide precursor allows the direct installation of the required amino and hydroxyl groups with a defined stereochemical relationship. ursa.cat

Various catalysts, including Lewis acids, metal triflates, and heterogeneous catalysts, have been developed to facilitate this transformation under mild conditions, often improving yields and selectivity. rsc.orgscielo.org.mx Metal- and solvent-free protocols, for example using acetic acid, have also been reported, offering an environmentally benign alternative. rsc.org

Epoxide SubstrateAmine/AmmoniaCatalyst/ConditionsProductYieldReference
Styrene OxideAnilineSBSSA, Solvent-free, RT, 1h2-phenylamino-2-phenylethanol95% scielo.org.mx
Cyclohexene OxideAnilineZirconium (IV) chloride, Solvent-free, RTtrans-2-(phenylamino)cyclohexanolHigh
ArylglycidolsAqueous AmmoniaIsopropanol/1,4-dioxane, 85°CRegioisomeric aminodiolsHigh ursa.cat
Phenylglycidyl ethersAqueous AmmoniaYb(OTf)₃, i-PrOH/H₂O, 85°C, 24h1-amino-3-phenoxypropane-2-ol98% ursa.cat

Stereoselective and Enantioselective Synthesis Protocols

Achieving the specific (3R,4R) stereochemistry of the target molecule requires advanced synthetic methods that can control the three-dimensional arrangement of atoms. These protocols include the use of chiral auxiliaries, asymmetric catalysis, and highly specific functionalization reactions.

Application of Chiral Auxiliaries for Diastereocontrol

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org The auxiliary, being enantiomerically pure, creates a chiral environment that forces the formation of one diastereomer over another. wikipedia.orgresearchgate.net After the desired stereocenter has been set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

This strategy is particularly effective in reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net In the context of synthesizing substituted oxolanes, a chiral auxiliary can be attached to a precursor molecule to direct cyclization or a functional group addition with high diastereoselectivity. nih.gov For example, γ-hydroxyketones bearing a chiral sulfoxide (B87167) auxiliary can be used to generate 2,5-disubstituted tetrahydrofurans with good diastereomeric ratios. nih.gov Evans' oxazolidinone auxiliaries are another widely used class, particularly for stereoselective aldol reactions that can establish two adjacent stereocenters simultaneously, a key feature for synthesizing 3,4-substituted oxolanes. researchgate.net

The key advantages of using chiral auxiliaries are the reliability and predictability of the stereochemical outcome and the fact that the resulting diastereomers can be easily separated by standard techniques like chromatography. wikipedia.orgresearchgate.net

Asymmetric Catalysis in Tetrahydrofuran Ring Formation

Asymmetric catalysis is a powerful strategy for synthesizing chiral molecules, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. For the synthesis of chiral tetrahydrofurans, several catalytic methods have been developed.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a practical method. For instance, cinchona-alkaloid-thiourea-based catalysts enable the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones to form tetrahydrofuran rings with excellent enantioselectivities. organic-chemistry.org Another approach involves tandem iminium-enamine catalysis in a double Michael addition to create highly substituted tetrahydrofurans with high enantio- and diastereoselectivities. researchgate.net

Transition-metal catalysis is also widely used. Palladium-catalyzed reactions, such as the asymmetric allylic cycloaddition of vinyl epoxides with β-keto enol ethers, can produce functionalized chiral tetrahydrofuran acetals bearing multiple stereocenters with high selectivity. acs.org Similarly, Pd-catalyzed intramolecular allylic alkylation can be used to desymmetrize meso-diols, yielding highly substituted tetrahydrofurans. nih.gov

Reaction TypeCatalyst SystemSubstrateSelectivityReference
Asymmetric CycloetherificationCinchona-alkaloid-thioureaε-hydroxy-α,β-unsaturated ketoneExcellent enantioselectivities organic-chemistry.org
Double Michael AdditionDiphenylprolinol silyl (B83357) etherγ-hydroxy-α,β-unsaturated carbonyl + enalHigh ee and dr researchgate.net
Allylic CycloadditionPd(0) / Chiral phosphine (B1218219) ligandVinyl epoxide + β-keto enol etherHigh enantio- and diastereoselectivity acs.org
Intramolecular Allylic AlkylationPd₂(dba)₃ / Chiral Trost ligandmeso- or C₂-symmetric diolHigh ee (97%) nih.gov

Regioselective and Stereospecific Functionalization Approaches

Regioselective and stereospecific functionalization refers to reactions that introduce a new functional group at a specific position on a molecule with a specific stereochemical outcome. For a pre-formed oxolane ring, such methods are crucial for installing the amino and hydroxyl groups at the C-4 and C-3 positions, respectively, with the correct trans-(3R,4R) configuration.

Triflic anhydride (B1165640) (Tf₂O)-promoted ring-opening of tetrahydrofuran itself allows for regioselective functionalization by generating a reactive intermediate that can be trapped by various nucleophiles. nih.gov While this applies to the parent ring, similar principles of activating the ring for nucleophilic attack can be applied to substituted derivatives.

More direct approaches involve the C-H activation of the tetrahydrofuran ring. Recent advances have shown that zinc-mediated processes can achieve C-H activation under mild conditions, allowing for the regioselective addition of the THF backbone to alkynes. rsc.org Furthermore, photocatalytic methods using cheap and commercially available reagents can selectively activate the α-C–H bond of tetrahydrofuran for cross-coupling reactions, enabling the introduction of new carbon-sulfur or carbon-carbon bonds at a specific position. rsc.org These C-H functionalization strategies represent a modern and atom-economical way to build complexity onto the simple oxolane scaffold, offering potential pathways to precursors for this compound. rsc.orgrsc.org

Validation of Enantiomeric Purity in Synthesized Products

The confirmation of enantiomeric purity is a critical step in asymmetric synthesis, ensuring that the desired stereoisomer has been produced with high selectivity. For this compound and its stereoisomers, several analytical techniques are employed to determine the enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC stands as a primary method for the separation and quantification of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs: Columns such as Chiralpak, which are based on cellulose (B213188) or amylose (B160209) derivatives, are widely used for the resolution of various chiral compounds, including amino alcohols. nih.govsigmaaldrich.com

Macrocyclic Glycopeptide-based CSPs: CSPs like CHIROBIOTIC T, which uses teicoplanin as the chiral selector, are particularly effective for the direct analysis of underivatized amino acids and other polar compounds. sigmaaldrich.com These phases possess ionic groups and are compatible with a range of mobile phases, making them versatile for separating enantiomers of polar and ionic molecules. sigmaaldrich.com

Ligand Exchange and Charge Transfer CSPs: Other separation mechanisms involve ligand exchange or charge transfer interactions. scas.co.jpavantorsciences.com These columns can effectively resolve a wide variety of compounds, including amines and amino alcohols. scas.co.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining enantiomeric purity, typically by converting the enantiomeric mixture into a mixture of diastereomers, which are distinguishable by NMR. chemicalforums.com

Chiral Derivatizing Agents (CDAs): Enantiomers can be reacted with a chiral agent, such as Mosher's acid, to form diastereomeric esters. The different chemical environments of the nuclei in the diastereomers result in separate signals in the ¹H or ¹⁹F NMR spectra, allowing for the integration and calculation of the enantiomeric ratio.

Chiral Solvating Agents (CSAs): In this method, a chiral solvating agent is added to the sample, forming transient diastereomeric complexes with the enantiomers. nih.govresearchgate.net This interaction can induce chemical shift differences (anisochrony) between the signals of the enantiomers, enabling their quantification without covalent modification of the analyte. researchgate.net A linear relationship between the calculated ee values and those determined by NMR has been demonstrated, confirming the accuracy of this method. nih.gov

Polarimetry and Circular Dichroism (CD) Spectroscopy: While HPLC and NMR are used for quantification, polarimetry and CD spectroscopy are valuable for qualitative confirmation of stereochemistry and for monitoring potential racemization during synthetic steps.

Table 1: Methods for Validation of Enantiomeric Purity

TechniquePrincipleApplication for Aminooxolanols
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase leads to separation.Quantification of enantiomeric excess using polysaccharide, macrocyclic glycopeptide, or ligand exchange columns. nih.govsigmaaldrich.comscas.co.jp
NMR SpectroscopyConversion of enantiomers into diastereomers (via CDAs or CSAs) results in distinguishable NMR signals. researchgate.netAccurate determination of enantiomeric ratio by integrating resolved signals in ¹H or ¹⁹F NMR spectra. nih.govbath.ac.uk
Polarimetry / CD SpectroscopyMeasurement of the rotation of plane-polarized light or differential absorption of circularly polarized light by chiral molecules.Confirmation of the absolute configuration and monitoring for racemization during synthesis.

Development of Novel and Efficient Synthetic Pathways

Modern organic synthesis emphasizes the development of pathways that are not only effective but also efficient and environmentally benign. Research into the synthesis of this compound reflects these goals.

Exploration of Sustainable and Green Chemistry Methodologies

Green chemistry principles aim to reduce the environmental impact of chemical processes. researchgate.net In the synthesis of complex chiral molecules, these principles are applied through various strategies.

Biocatalysis: The use of enzymes offers a sustainable alternative to traditional chemical catalysts. researchgate.net Enzymes operate under mild conditions (pH, temperature) and in aqueous media, and their high stereoselectivity can lead to products with excellent enantiomeric purity. mdpi.com For the synthesis of chiral amino alcohols, biocatalytic methods such as the enantioselective reduction of ketoesters using reductases or the amination of keto acids using transaminases are highly valuable. mdpi.commdpi.com These enzymatic processes can achieve high yields and enantiomeric excess values, often exceeding 99%. mdpi.com

Use of Greener Solvents: The replacement of volatile and hazardous organic solvents is a key goal of green chemistry. Ionic liquids (ILs) have been explored as alternative reaction media due to their low vapor pressure, which minimizes air pollution. researchgate.net

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Methodologies like cascade reactions are inherently atom-economical. 20.210.105

One-Pot and Cascade Reaction Sequences for Enhanced Efficiency

To improve efficiency and reduce waste, chemists increasingly turn to one-pot and cascade reaction strategies. These approaches combine multiple reaction steps into a single operation without the need to isolate and purify intermediates.

Cascade Reactions: Also known as tandem or domino reactions, these sequences involve at least two consecutive transformations where the product of the first reaction is the substrate for the second. 20.210.105 This approach offers significant benefits, including reduced solvent use, purification steps, and time, thereby aligning with the principles of green chemistry. 20.210.105 The development of enzymatic cascade reactions, where multiple enzymes work sequentially in one pot, has opened new avenues for the efficient synthesis of complex molecules like chiral amino alcohols from simple precursors. mdpi.comyoutube.com

Scalability and Industrial Feasibility of Synthetic Routes (Academic Perspective)

From an academic standpoint, the scalability of a synthetic route is a measure of its potential for large-scale, industrial application. Several factors are considered when evaluating the feasibility of transitioning a laboratory-scale synthesis to an industrial process.

Cost and Availability of Materials: The starting materials must be inexpensive and readily available in large quantities. Routes that begin from simple, commodity chemicals are generally preferred.

Reaction Conditions and Safety: Industrial processes favor reactions that run at or near ambient temperature and pressure, avoiding the need for specialized and costly equipment. The use of toxic, flammable, or explosive reagents is a significant barrier to scalability.

Number of Steps and Purification: A shorter synthetic route is more economically viable. Furthermore, purification methods must be scalable; while column chromatography is common in the lab, it is often impractical and expensive on an industrial scale. Crystallization, distillation, and extraction are preferred methods for large-scale purification.

Process Efficiency: High yields and selectivity at each step are crucial. The development of continuous flow reactors and automated synthesis platforms can enhance yield, purity, and throughput, facilitating industrial production. evitachem.com

Feasibility of Biocatalytic Routes: While enzymatic syntheses are green and highly selective, their scalability can be limited by the cost and stability of the enzymes. mdpi.com However, significant progress has been made in this area. The development of robust, immobilized enzymes and continuous enzymatic processes using membrane reactors has enabled the multikilogram scale synthesis of chiral intermediates with high efficiency and purity, demonstrating the industrial viability of biocatalysis. mdpi.com

Table 2: Assessment of Synthetic Route Scalability (Academic View)

FactorFavorable for ScalabilityUnfavorable for Scalability
Starting MaterialsInexpensive, readily available commodity chemicals.Expensive, multi-step synthesis required for starting materials.
Reaction ConditionsAmbient temperature and pressure; use of safe, non-hazardous reagents.Extreme temperatures or pressures; use of toxic or explosive reagents.
Synthetic RouteFew steps; high overall yield; one-pot or cascade processes.Many steps; low overall yield; isolation of all intermediates.
PurificationCrystallization, distillation, extraction.Extensive use of column chromatography.
TechnologyContinuous flow processes; robust biocatalysis. mdpi.comevitachem.comBatch processes with sensitive or unstable catalysts.

Chemical Reactivity and Advanced Derivatization Strategies for 3r,4r 4 Aminooxolan 3 Ol

Comprehensive Analysis of Core Functional Group Reactivity

The reactivity of (3R,4R)-4-aminooxolan-3-ol is characterized by the independent and cooperative reactions of its amino and hydroxyl moieties. The nucleophilicity of the nitrogen atom and the oxygen atom allows for a wide range of derivatization strategies.

The secondary alcohol in this compound can be oxidized to the corresponding ketone, (4R)-4-aminooxolan-3-one. This transformation requires careful selection of oxidizing agents to avoid over-oxidation or side reactions involving the amino group. Typically, the amino group is first protected to ensure chemoselective oxidation of the hydroxyl group.

Commonly employed oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)), manganese-based reagents (e.g., potassium permanganate (B83412) under controlled conditions), and hypervalent iodine compounds (e.g., Dess-Martin periodinane). Swern oxidation, utilizing dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), is another effective method that proceeds under mild conditions.

Oxidizing Agent Expected Product Typical Reaction Conditions
Pyridinium Chlorochromate (PCC)(4R)-4-(Protected-amino)oxolan-3-oneDichloromethane (DCM), Room Temperature
Dess-Martin Periodinane(4R)-4-(Protected-amino)oxolan-3-oneDichloromethane (DCM), Room Temperature
Swern Oxidation (DMSO, (COCl)₂)(4R)-4-(Protected-amino)oxolan-3-oneDichloromethane (DCM), Triethylamine (TEA), Low Temperature (-78 °C to RT)

This table presents expected outcomes based on standard organic synthesis methodologies, as specific experimental data for the oxidation of this compound is limited.

While the tetrahydrofuran (B95107) ring and the amino and hydroxyl groups of this compound are generally in a reduced state, the potential for reduction lies in derivatives of this compound. For instance, the corresponding oxo derivative, (4R)-4-aminooxolan-3-one, can be reduced back to the alcohol. The stereochemical outcome of such a reduction is of significant interest.

Reduction of the ketone can lead to either the starting material, this compound (the cis-isomer), or its trans-diastereomer, (3S,4R)-4-aminooxolan-3-ol. The stereoselectivity of this reduction is dependent on the reducing agent and the reaction conditions. Bulky reducing agents will typically favor attack from the less sterically hindered face, while chelating agents may direct the hydride delivery based on coordination with both the ketone and the adjacent amino group (if unprotected).

Reducing Agent Expected Major Product Stereoisomer Typical Reaction Conditions
Sodium Borohydride (NaBH₄)Mixture of diastereomers, potentially favoring the trans-isomerMethanol (MeOH) or Ethanol (EtOH), 0 °C to Room Temperature
Lithium Aluminum Hydride (LiAlH₄)Mixture of diastereomers, potentially favoring the trans-isomerTetrahydrofuran (THF) or Diethyl ether (Et₂O), 0 °C to Room Temperature
L-Selectride®Potentially favors the cis-isomer due to steric hindranceTetrahydrofuran (THF), Low Temperature (-78 °C)

This table outlines predicted reduction pathways for the ketone derivative of this compound based on established principles of stereoselective reduction.

The primary amino group of this compound is a potent nucleophile and readily participates in a variety of bond-forming reactions. These reactions are fundamental to the use of this compound as a scaffold in medicinal chemistry and materials science.

Acylation: The amino group can be easily acylated using acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This reaction is often used to introduce specific functional groups or as a protecting strategy for the amine.

Alkylation: Nucleophilic substitution reactions with alkyl halides or reductive amination with aldehydes or ketones can be employed to introduce one or two alkyl groups on the nitrogen atom, leading to secondary or tertiary amines.

Carbamatization: Reaction with chloroformates (e.g., benzyl (B1604629) chloroformate, Boc-anhydride) yields carbamates. This is a very common method for protecting the amino group during subsequent synthetic steps.

Reaction Type Reagent Example Product Type
AcylationAcetyl chlorideN-((3R,4R)-3-hydroxyoxolan-4-yl)acetamide
Alkylation (Reductive Amination)Benzaldehyde, NaBH(OAc)₃(3R,4R)-4-(benzylamino)oxolan-3-ol
CarbamatizationDi-tert-butyl dicarbonate (B1257347) (Boc₂O)tert-butyl N-((3R,4R)-3-hydroxyoxolan-4-yl)carbamate

The reactions listed are representative examples of the versatile reactivity of the amino group.

The secondary hydroxyl group in this compound can also be derivatized through several common organic transformations. Similar to the oxidation reactions, it is often necessary to protect the more nucleophilic amino group beforehand.

Esterification: The hydroxyl group can be converted to an ester by reaction with acyl chlorides, acid anhydrides, or carboxylic acids under esterification conditions (e.g., Fischer esterification or using coupling agents like DCC).

Etherification: Formation of an ether can be achieved through Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base (like pyridine (B92270) or triethylamine) converts the hydroxyl group into a good leaving group (tosylate or mesylate), facilitating subsequent nucleophilic substitution reactions.

Reaction Type Reagent Example Product Type
EsterificationBenzoyl chloride, Pyridine(3R,4R)-4-(protected-amino)oxolan-3-yl benzoate
EtherificationSodium hydride, Methyl iodide(3R,4R)-4-(protected-amino)-3-methoxyoxolane
Sulfonylationp-Toluenesulfonyl chloride, Pyridine(3R,4R)-4-(protected-amino)oxolan-3-yl 4-methylbenzenesulfonate

This table illustrates the primary derivatization strategies for the hydroxyl functionality.

Stereospecific and Stereoselective Chemical Transformations

The defined stereochemistry of this compound makes it a valuable chiral building block for the synthesis of stereochemically complex molecules. The cis-relationship of the amino and hydroxyl groups can be exploited to direct the stereochemical outcome of subsequent reactions.

For instance, in reactions where both the amino and hydroxyl groups can participate, such as the formation of cyclic derivatives (e.g., oxazolidinones), the reaction will proceed in a stereospecific manner, preserving the relative stereochemistry of the starting material. Furthermore, the chiral scaffold can induce diastereoselectivity in reactions at adjacent positions or on groups attached to the amino or hydroxyl functions. This is particularly important in the synthesis of nucleoside analogues, where the stereochemistry of the sugar moiety is crucial for biological activity.

Formation of Complex Molecular Structures and Conjugates

This compound is a key intermediate in the synthesis of a variety of complex molecular structures, most notably modified nucleosides for antiviral or other therapeutic applications. In these syntheses, the amino group can be transformed into or used to attach a nucleobase, while the hydroxyl group can be further functionalized or involved in forming the phosphodiester backbone.

The synthetic utility of this compound lies in its ability to serve as a rigid scaffold that presents the amino and hydroxyl groups in a specific spatial orientation. This pre-organization is advantageous for the construction of molecules designed to interact with specific biological targets, such as enzymes or receptors. The derivatization of both the amino and hydroxyl groups allows for the attachment of various pharmacophores, linkers, or reporter groups, leading to the creation of diverse chemical libraries for drug discovery.

Synthesis of Analogues for Structure-Activity Relationship Studies

The systematic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at elucidating the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The this compound scaffold presents three primary sites for modification: the amino group, the hydroxyl group, and the oxolane ring itself.

Derivatization of the Amino Group: The primary amino group is a key site for derivatization to explore its role in binding to biological targets. Standard organic synthesis methodologies can be employed to generate a diverse range of analogues.

Acylation: Reaction with various acyl chlorides or anhydrides can introduce a wide array of amide functionalities. The nature of the R group in the acyl moiety (e.g., alkyl, aryl, heteroaryl) can be systematically varied to probe for favorable interactions with target proteins.

Alkylation and Arylation: Nucleophilic substitution reactions can be used to introduce alkyl or aryl groups. For instance, reaction with a substituted benzyl halide can explore the impact of aromatic substituents on activity. A notable example from related structures is the synthesis of analogues like (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol, indicating that arylation of the amino group is a viable strategy. evitachem.com

Sulfonylation: Reaction with sulfonyl chlorides can yield sulfonamides, which can act as hydrogen bond acceptors and introduce different electronic and steric properties compared to amides.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which are known to participate in various biological interactions.

Modification of the Hydroxyl Group: The secondary hydroxyl group offers another point for modification, which can influence both target binding and physicochemical properties such as solubility and metabolic stability.

Etherification: Alkylation of the hydroxyl group, for example, using the Williamson ether synthesis, can introduce a variety of alkyl or aryl ethers. This modification can probe the importance of the hydroxyl group as a hydrogen bond donor.

Esterification: Acylation of the hydroxyl group to form esters can serve a dual purpose: exploring SAR and creating prodrugs that may enhance bioavailability.

Replacement of the Hydroxyl Group: Deoxyfluorination or other nucleophilic substitution reactions can be employed to replace the hydroxyl group with other functionalities, such as a fluorine atom, to investigate the impact of hydrogen bonding capacity on biological activity.

Modification of the Oxolane Ring: While synthetically more challenging, modifications to the oxolane ring can provide valuable insights into the optimal conformation and steric requirements for activity. This could involve the synthesis of analogues with different ring sizes (e.g., azetidine, pyrrolidine) or the introduction of substituents on the carbon backbone of the ring.

The following table illustrates a hypothetical SAR study design for this compound, focusing on modifications of the amino group and their potential impact on a hypothetical biological target.

Analogue Modification at Amino Group (R) Rationale for Modification Expected Impact on Activity
1 -H (Parent Compound)BaselineReference activity
2 -COCH₃ (Acetyl)Introduce a small, neutral amideMay improve metabolic stability
3 -COPh (Benzoyl)Introduce an aromatic moietyExplore potential for π-stacking interactions
4 -CH₂Ph (Benzyl)Introduce a larger, flexible hydrophobic groupProbe for hydrophobic pockets in the binding site
5 -SO₂CH₃ (Methanesulfonyl)Introduce a hydrogen bond acceptorAlter electronic properties and binding interactions
6 -CONHPh (Phenylurea)Introduce hydrogen bond donors and acceptorsExplore different hydrogen bonding networks

Preparation of Bioactive Hybrid Molecules and Probes

The functional groups of this compound serve as excellent anchor points for the synthesis of hybrid molecules and chemical probes. This strategy involves covalently linking the aminooxolane scaffold to another bioactive molecule or a reporter group to create a new chemical entity with potentially enhanced or novel properties.

Bioactive Hybrid Molecules: The concept of molecular hybridization aims to combine two or more pharmacophores to create a single molecule with improved affinity, selectivity, or a dual mode of action. The amino or hydroxyl group of this compound can be used to form a covalent linkage with another bioactive scaffold. For example, if the aminooxolane moiety is known to bind to one receptor and another small molecule is an agonist for a different receptor, a hybrid molecule could be synthesized to target both simultaneously. The conjugation of bioactive molecules to amino acids or peptides is a known strategy to enhance cell permeability and stability. mdpi.com Similarly, this compound could be conjugated to amino acids or short peptides to improve its pharmacokinetic profile.

Chemical Probes: Chemical probes are essential tools for studying biological systems. They often consist of a recognition element (a molecule that binds to a specific target), a reporter group (e.g., a fluorophore, biotin), and a linker. The this compound scaffold can serve as the recognition element. By attaching a fluorescent dye (e.g., fluorescein, rhodamine) to either the amino or hydroxyl group via a suitable linker, a fluorescent probe can be created. Such a probe could be used in fluorescence microscopy or flow cytometry to visualize the localization of its biological target within cells or tissues.

The general scheme for the preparation of a fluorescent probe from this compound would involve:

Protection of one functional group: To ensure selective reaction, either the amino or hydroxyl group would be protected with a suitable protecting group.

Linker attachment: A bifunctional linker would be attached to the unprotected functional group.

Fluorophore conjugation: The reporter fluorophore would be coupled to the other end of the linker.

Deprotection: The protecting group would be removed to yield the final fluorescent probe.

Reactivity Studies of the Oxolane Ring System under Diverse Conditions

The stability of the oxolane (tetrahydrofuran) ring in this compound is a critical factor for its use as a stable scaffold in drug development. Understanding its reactivity under various conditions, such as acidic, basic, and thermal stress, is essential.

Reactivity under Acidic Conditions: The ether linkage in the oxolane ring is susceptible to cleavage under strong acidic conditions, a reaction known as acid-catalyzed ring-opening. The presence of the neighboring hydroxyl and amino groups can influence the rate and regioselectivity of this reaction. The likely mechanism involves protonation of the ring oxygen, followed by nucleophilic attack by a suitable nucleophile (e.g., water, an alcohol, or a halide ion). Studies on related hydroxy-substituted epoxides have shown that acid-catalyzed ring-opening kinetics are dependent on factors like hydronium ion activity. nih.gov For this compound, strong acidic conditions could lead to the formation of a diol product, compromising the integrity of the scaffold.

Reactivity under Basic Conditions: The oxolane ring is generally stable under basic conditions. The ether linkage is not susceptible to cleavage by bases. However, the presence of the amino and hydroxyl groups could potentially lead to other reactions at high pH and temperature, though the core ring system is expected to remain intact under moderately basic conditions.

Thermal Stability: The thermal stability of heterocyclic compounds can vary significantly depending on their substituents. Thermal degradation of substituted furans can proceed through ring-opening isomerization or radical-mediated pathways. researchgate.net For this compound, thermogravimetric analysis (TGA) would be required to determine its decomposition temperature. At elevated temperatures, it is plausible that dehydration or other elimination reactions involving the hydroxyl and amino groups could occur, potentially followed by the breakdown of the oxolane ring. The presence of oxygen can also accelerate thermal degradation. nih.gov

The following table summarizes the expected reactivity of the oxolane ring in this compound under different conditions.

Condition Expected Reactivity of Oxolane Ring Potential Products Comments
Strong Acid (e.g., HCl, H₂SO₄) Ring-openingAcyclic amino diol derivativesThe reaction is likely catalyzed by protonation of the ring oxygen.
Strong Base (e.g., NaOH, KOH) Generally stableNo significant ring degradation expectedThe amino and hydroxyl groups may undergo deprotonation.
Elevated Temperature Potential for degradationDehydration products, ring-opened fragmentsThe exact degradation pathway would depend on the temperature and atmosphere (inert vs. oxidative).

Sophisticated Structural and Conformational Analysis of 3r,4r 4 Aminooxolan 3 Ol

Advanced Spectroscopic Characterization Techniques

A suite of sophisticated spectroscopic techniques is utilized to provide a holistic view of the molecular architecture of (3R,4R)-4-aminooxolan-3-ol, from the connectivity of its atoms to its absolute stereochemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the constitution and relative stereochemistry of this compound. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each nucleus.

In ¹H NMR, the chemical shifts of the protons on the oxolane ring are influenced by the electronegativity of the adjacent oxygen, hydroxyl, and amino groups. The protons at C3 and C4, being directly attached to the carbons bearing the hydroxyl and amino groups respectively, are expected to resonate at a lower field compared to the protons at C2 and C5. The coupling constants (J-values) between adjacent protons are particularly insightful for deducing the cis or trans relationship of the substituents. For a (3R,4R) configuration, a cis relationship exists between the amino and hydroxyl groups, which would be reflected in the specific coupling patterns observed.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are also influenced by the attached functional groups. The carbons C3 and C4, bonded to the electronegative oxygen and nitrogen atoms, would exhibit higher chemical shifts compared to the other ring carbons.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-2a3.6 - 3.8ddJ(H2a, H2b) ≈ 9-10, J(H2a, H3) ≈ 4-5
H-2b3.8 - 4.0ddJ(H2b, H2a) ≈ 9-10, J(H2b, H3) ≈ 6-7
H-34.2 - 4.4m-
H-43.9 - 4.1m-
H-5a3.5 - 3.7ddJ(H5a, H5b) ≈ 9-10, J(H5a, H4) ≈ 4-5
H-5b3.7 - 3.9ddJ(H5b, H5a) ≈ 9-10, J(H5b, H4) ≈ 6-7
-OHVariablebr s-
-NH₂Variablebr s-

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-268 - 72
C-373 - 77
C-455 - 59
C-565 - 69

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis. Using a high-resolution mass spectrometer, the exact mass of the molecular ion can be measured, allowing for the unambiguous determination of its molecular formula, C₄H₉NO₂.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion. Subsequent fragmentation of this ion in the mass spectrometer provides a characteristic pattern that can be used to deduce the structure of the molecule. Common fragmentation pathways for amino alcohols include the loss of water (H₂O), ammonia (B1221849) (NH₃), and cleavage of the carbon-carbon bonds within the ring. The analysis of these fragment ions allows for the confirmation of the presence of the hydroxyl and amino groups and the oxolane ring structure.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment
103[M]⁺ (Molecular Ion)
86[M - NH₃]⁺
85[M - H₂O]⁺
73[C₃H₅O₂]⁺
57[C₃H₅O]⁺
44[C₂H₆N]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations, such as stretching and bending.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations in the region of 3200-3600 cm⁻¹. The C-O stretching vibrations of the alcohol and ether functionalities would appear in the 1000-1300 cm⁻¹ region. The C-N stretching vibration is typically observed in the 1000-1250 cm⁻¹ range. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the carbon-carbon bonds of the oxolane ring.

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-H Stretch3200-3600 (broad)Weak
N-H Stretch3200-3500 (medium)Weak
C-H Stretch2850-3000 (strong)Strong
N-H Bend1590-1650 (medium)Weak
C-O Stretch (Alcohol)1000-1200 (strong)Medium
C-O Stretch (Ether)1050-1150 (strong)Medium
C-N Stretch1000-1250 (medium)Medium

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for determining the absolute configuration of chiral molecules. CD measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, the CD spectrum will exhibit positive or negative Cotton effects at specific wavelengths, which are characteristic of its unique three-dimensional structure.

Computational Chemistry and Molecular Modeling Investigations

In conjunction with experimental techniques, computational chemistry and molecular modeling provide invaluable insights into the structural and electronic properties of this compound at the atomic level.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to predict a wide range of molecular properties. These calculations can provide optimized geometries, vibrational frequencies, and electronic properties such as the distribution of electron density and the energies of molecular orbitals.

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important for understanding the reactivity of the molecule. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region where an electron is most likely to be accepted, indicating sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. For this compound, the lone pairs on the oxygen and nitrogen atoms are expected to contribute significantly to the HOMO, making these sites potential centers of reactivity.

Conformational Analysis and Potential Energy Surface Mapping

Quantum mechanical calculations, employing methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), can be utilized to calculate the single-point energies for a grid of dihedral angle combinations. The resulting PES map reveals the low-energy regions corresponding to stable and metastable conformers. For this compound, the intramolecular hydrogen bond between the amino and hydroxyl groups is expected to play a significant role in stabilizing certain conformations.

The two primary puckering coordinates, φ and A, define the shape of the five-membered ring. The potential energy surface can be mapped as a function of these coordinates to identify the energy minima. The analysis would likely reveal several low-energy conformers, with the relative populations determined by their Boltzmann distribution at a given temperature.

Table 1: Calculated Relative Energies and Dihedral Angles of Predominant Conformers of this compound

ConformerRelative Energy (kcal/mol)C1-C2-C3-C4 Dihedral (°)C2-C3-C4-O5 Dihedral (°)O-H···N Distance (Å)
A (Twist)0.0035.2-23.82.1
B (Envelope)0.8515.7-10.12.3
C (Twist)1.20-33.521.93.5

Note: The data presented in this table are hypothetical and illustrative of the expected results from a detailed computational analysis.

Molecular Dynamics Simulations for Solvation and Intramolecular Interactions

To understand the dynamic behavior of this compound in a biologically relevant aqueous environment, molecular dynamics (MD) simulations are employed. These simulations model the motion of the molecule and surrounding solvent molecules over time, providing insights into its solvation and the stability of intramolecular interactions.

An MD simulation would typically be performed using a classical force field (e.g., AMBER, CHARMM) and an explicit water model (e.g., TIP3P). The simulation box would be subjected to periodic boundary conditions to mimic a bulk solvent environment. Analysis of the simulation trajectory can reveal the persistence of the intramolecular hydrogen bond, the distribution of solvent molecules around the solute, and the conformational transitions that occur on the nanosecond timescale.

Key analyses from the MD trajectory would include the radial distribution function (RDF) of water molecules around the amino and hydroxyl groups, the time evolution of key dihedral angles, and the root-mean-square deviation (RMSD) to assess conformational stability. The results would likely indicate that the intramolecular hydrogen bond is transient in water, with solvent molecules competing for hydrogen bonding interactions.

Table 2: Time-Averaged Properties from a Hypothetical 100 ns MD Simulation of this compound in Water

PropertyAverage ValueStandard Deviation
RMSD of heavy atoms (Å)1.20.3
Intramolecular O-H···N distance (Å)3.10.8
Number of H-bonds with water (solute-solvent)4.51.2
Solvent Accessible Surface Area (Ų)150.35.7

Note: The data presented in this table are hypothetical and illustrative of the expected results from a molecular dynamics simulation.

Docking Studies to Predict Binding Modes (Hypothetical Biological Targets)

Given its structural similarity to nucleosides and other biologically active molecules, this compound could potentially interact with a range of biological targets, such as kinases, glycosidases, or viral enzymes. Molecular docking studies can be used to predict the binding mode and affinity of this compound to the active sites of these hypothetical targets.

For this analysis, the three-dimensional structures of potential protein targets would be obtained from the Protein Data Bank (PDB). A docking program (e.g., AutoDock, Glide) would then be used to systematically explore the possible binding orientations and conformations of this compound within the protein's active site. The docking poses are typically scored based on a function that estimates the free energy of binding.

Table 3: Hypothetical Docking Scores and Key Interactions with a Kinase Target

Docking PoseBinding Energy (kcal/mol)Key Hydrogen Bond InteractionsKey Hydrophobic Interactions
1-7.2Amino group with backbone CO of Glu102; Hydroxyl group with backbone NH of Val104Oxolane ring with Leu54, Val87, Ala151
2-6.8Hydroxyl group with side chain of Asp161Oxolane ring with Phe160
3-6.5Amino group with side chain of Gln85Oxolane ring with Ile62, Pro86

Note: The data presented in this table are hypothetical and for illustrative purposes, as the biological targets of this specific compound are not established.

X-ray Crystallography for Solid-State Structural Determination

While computational methods provide valuable insights into the conformational preferences and dynamic behavior of this compound, X-ray crystallography offers definitive experimental evidence of its three-dimensional structure in the solid state. This technique can precisely determine bond lengths, bond angles, and the conformation of the molecule as it exists in a crystal lattice.

To perform this analysis, single crystals of the compound would need to be grown. These crystals are then exposed to a beam of X-rays, and the resulting diffraction pattern is used to reconstruct the electron density map of the molecule. The refined crystal structure would reveal the preferred conformation in the solid state, which may or may not correspond to the lowest energy conformer in the gas phase or in solution due to packing forces and intermolecular interactions in the crystal.

The crystallographic data would provide precise measurements of the oxolane ring pucker and the orientation of the amino and hydroxyl substituents. Furthermore, the analysis would reveal the network of intermolecular hydrogen bonds that stabilize the crystal lattice.

Table 4: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 5.8 Å, b = 8.2 Å, c = 10.5 Å
α = 90°, β = 90°, γ = 90°
Z (Molecules per unit cell)4
Calculated Density (g/cm³)1.35
R-factor0.045

Note: The data presented in this table are hypothetical and represent typical values for a small organic molecule.

Biochemical Interactions and Elucidation of Molecular Mechanisms

Investigation of Enzyme Interactions and Inhibition Mechanisms

Extensive searches of publicly available scientific literature and bioactivity databases did not yield specific data regarding the direct enzyme interactions or inhibition mechanisms of the chemical compound (3R,4R)-4-aminooxolan-3-ol. The following subsections outline the type of research that would be necessary to elucidate these properties; however, at present, experimental data for this specific molecule is not available.

Identification and Characterization of Putative Enzyme Targets

There is currently no published research identifying and characterizing specific enzyme targets for this compound. To determine potential enzymatic interactions, initial screening would typically involve broad-spectrum enzyme panels or computational docking studies against a library of known enzyme structures. These preliminary steps would be essential to hypothesize which enzymes may be modulated by this compound, paving the way for more focused biochemical and cellular assays.

Kinetic and Thermodynamic Profiling of Enzyme-Ligand Binding

As no specific enzyme targets have been identified for this compound, there is no kinetic or thermodynamic data available to describe its binding properties. Such profiling would require the identification of a target enzyme, followed by specialized biophysical techniques to measure association and dissociation rate constants (kon and koff), equilibrium dissociation constants (KD), and the thermodynamic parameters of binding, such as changes in enthalpy (ΔH) and entropy (ΔS).

Interactive Data Table: Illustrative Kinetic and Thermodynamic Parameters (Hypothetical)

This table is for illustrative purposes only, as no experimental data for this compound exists in the public domain.

Enzyme Targetkon (M⁻¹s⁻¹)koff (s⁻¹)KD (nM)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
Not DeterminedN/AN/AN/AN/AN/AN/A
Not DeterminedN/AN/AN/AN/AN/AN/A

Allosteric Modulation and Active Site Binding Studies

Without identified enzyme targets, it is not possible to determine whether this compound acts as an allosteric modulator or an active site binder. These mechanisms are typically investigated through a combination of kinetic studies in the presence of the natural substrate, competitive binding assays with known active site or allosteric ligands, and structural biology techniques such as X-ray crystallography or cryo-electron microscopy.

Structural Basis of Enzyme Inhibition and Selectivity (e.g., preliminary studies suggesting enzyme inhibition)

There are no preliminary or advanced studies available that provide a structural basis for any potential enzyme inhibition or selectivity by this compound. Elucidating the structural basis of interaction would necessitate co-crystallization of the compound with a target enzyme or the use of computational modeling to predict binding poses and key molecular interactions.

Receptor Binding and Modulation Studies

Similar to the lack of data on enzyme interactions, there is a corresponding absence of information regarding the binding and modulation of receptors by this compound in the scientific literature.

Ligand-Receptor Binding Assays and Affinity Determination

No ligand-receptor binding assays have been published for this compound. Consequently, its affinity for any specific receptor is unknown. The determination of binding affinity, typically expressed as a dissociation constant (KD) or an inhibition constant (Ki), would require radioligand binding assays or other biophysical methods using purified receptor preparations.

Interactive Data Table: Illustrative Receptor Binding Affinity (Hypothetical)

This table is for illustrative purposes only, as no experimental data for this compound exists in the public domain.

Receptor TargetLigandKi (nM)Assay Type
Not DeterminedThis compoundN/AN/A
Not DeterminedThis compoundN/AN/A

Receptor Selectivity and Off-Target Interaction Analysis

There is no available data on the receptor binding profile or selectivity of this compound.

Modulation of Signal Transduction Pathways

There is no available data on the modulation of any signal transduction pathways by this compound.

Interaction with Biological Macromolecules and Cellular Components

Role of Specific Functional Groups (Amino, Hydroxyl) in Biomolecular Recognition

Information regarding the specific role of the amino and hydroxyl functional groups of this compound in biomolecular recognition is not available in the current scientific literature.

Mechanisms of Antimicrobial Action

There are no studies available that investigate or describe any antimicrobial activity or mechanisms of action for this compound.

Mechanisms of Antiproliferative Effects on Cancer Cell Lines

There is no evidence or research available to suggest that this compound possesses antiproliferative effects on any cancer cell lines.

Interaction with Neurotransmitter Systems

There is no available data concerning the interaction of this compound with any neurotransmitter systems.

Influence on Metabolic Enzymes and Pathways

Currently, there is a notable scarcity of specific research data on the direct influence of this compound on metabolic enzymes and pathways. However, the structural characteristics of the aminooxolan-3-ol scaffold suggest its potential to interact with various enzymatic systems. The rigid, five-membered oxolane ring and the defined stereochemical presentation of the amino and hydroxyl groups are features commonly found in molecules designed to be enzyme inhibitors. The trans-arrangement of these functional groups can facilitate specific binding orientations within the active sites of enzymes, potentially leading to inhibitory activity.

While experimental evidence for this compound is lacking, it is plausible that this compound could serve as a building block for the synthesis of more complex molecules with enzyme-inhibiting properties. The general class of chiral amino alcohols is highly valued in medicinal chemistry for this purpose. For instance, derivatives of the stereoisomer, (3S,4R)-4-aminooxolan-3-ol, have been incorporated into potent and selective agonists for human Toll-like receptor 8 (TLR8), indicating that this scaffold can be functionalized to interact specifically with biological targets.

From a metabolic perspective, it is hypothesized that this compound would undergo phase II metabolism in vivo. The hydroxyl group could be a substrate for glucuronidation or sulfation, while the primary amino group could undergo N-acetylation or deamination. These metabolic transformations are common pathways for xenobiotics containing similar functional groups, aiming to increase their water solubility and facilitate excretion. However, it must be emphasized that these are theoretical metabolic pathways, and dedicated in vitro studies using liver microsomes or hepatocytes would be necessary to confirm the specific metabolic fate of this compound.

Table 1: Potential Metabolic Pathways for this compound

Metabolic Reaction Functional Group Potential Outcome
GlucuronidationHydroxylIncreased water solubility and excretion
SulfationHydroxylIncreased water solubility and excretion
N-acetylationAminoAltered biological activity and excretion
DeaminationAminoConversion to a ketone or alcohol

Application as a Scaffold for Chemical Biology Probes and Tools

The application of this compound as a scaffold for the development of chemical biology probes and tools is an area of significant potential, although specific examples in the scientific literature are not yet prevalent. The inherent structural features of this compound make it an attractive starting point for the synthesis of molecules designed to investigate biological systems.

The defined stereochemistry of the amino and hydroxyl groups on the rigid oxolane ring provides a precise framework for the spatial orientation of appended functionalities. This is a critical feature for designing probes with high specificity for their biological targets. The bifunctional nature of this compound allows for orthogonal chemical modifications. For instance, the amino group could be acylated with a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, while the hydroxyl group could be modified to carry a reactive group for covalent labeling of a target protein or a photoaffinity group for cross-linking studies.

Furthermore, the this compound scaffold is well-suited for use in diversity-oriented synthesis (DOS). DOS strategies aim to create libraries of structurally diverse small molecules that can be screened for novel biological activities. The rigid core of this compound can be elaborated with a variety of chemical appendages to explore a wide chemical space, potentially leading to the discovery of new chemical probes or modulators of biological pathways. While the full potential of this compound in this regard is yet to be realized, its utility as a chiral building block in medicinal chemistry suggests a promising future in the development of sophisticated chemical biology tools.

Table 2: Potential Applications of this compound in Chemical Biology

Application Area Key Feature Utilized Potential Outcome
Affinity-based ProbesBifunctional nature (amino and hydroxyl groups)Probes with reporter tags (e.g., biotin, fluorophore) for target identification and visualization.
Photoaffinity LabelingModifiable scaffoldIntroduction of photoreactive groups for covalent cross-linking to target proteins.
Diversity-Oriented SynthesisRigid, chiral coreGeneration of small molecule libraries for high-throughput screening and discovery of novel bioactive compounds.
Fragment-Based Drug DiscoverySmall, well-defined structureA starting fragment for the development of larger, more potent inhibitors or modulators.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR provides a mathematical framework to correlate the chemical structure of compounds with their biological activities. This is achieved by developing predictive models based on calculated molecular descriptors.

1 Selection and Calculation of Molecular Descriptors

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For this compound derivatives, a wide range of descriptors can be calculated:

1D Descriptors: Molecular weight, count of atoms, count of specific functional groups.

2D Descriptors: Topological indices (e.g., connectivity indices), 2D autocorrelations, and Burden eigenvalues, which describe the topology and connectivity of the molecule.

3D Descriptors: Geometric descriptors (e.g., molecular surface area, volume), 3D-MoRSE descriptors, and GETAWAY descriptors, which depend on the 3D conformation of the molecule. nih.gov

Electronic Descriptors: Dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO).

Hydrophobic Descriptors: LogP (octanol-water partition coefficient), which quantifies the lipophilicity of the molecule.

The following table provides examples of descriptor classes and specific descriptors relevant to aminooxolane derivatives.

Descriptor ClassSpecific DescriptorsInformation Encoded
ConstitutionalMolecular Weight, Number of N and O atomsBasic composition and size of the molecule.
TopologicalBalaban J index, Kier & Hall connectivity indicesMolecular branching and shape.
GeometricalSolvent Accessible Surface Area (SASA), Molecular Volume3D size and shape.
ElectronicDipole Moment, HOMO/LUMO energiesPolarity and reactivity.
HydrophobicLogP, MlogPLipophilicity and potential for membrane permeation.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

2 Development and Validation of Predictive QSAR Models (e.g., Linear Regression, Machine Learning)

Once descriptors are calculated, a QSAR model can be built using various statistical and machine learning methods. The goal is to create a model that can accurately predict the biological activity of new, untested compounds. researchgate.net

Linear Regression Methods: Multiple Linear Regression (MLR) is a common starting point for developing a simple, interpretable QSAR model. It establishes a linear relationship between the biological activity and a set of molecular descriptors.

Machine Learning Methods: For more complex relationships, machine learning algorithms are often employed. These include:

Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

Support Vector Machines (SVM): A powerful classification and regression method that finds an optimal hyperplane to separate data points.

Artificial Neural Networks (ANN): A complex, non-linear modeling tool inspired by the structure of the human brain. nih.gov

The development of a robust QSAR model involves several key steps:

Data Set Preparation: A diverse set of compounds with known biological activities is collected. This set is typically divided into a training set (for model building) and a test set (for model validation).

Descriptor Calculation and Selection: A large number of descriptors are calculated, and then a subset of the most relevant descriptors is selected to avoid overfitting.

Model Building: A statistical or machine learning method is used to build the model using the training set.

Model Validation: The predictive power of the model is assessed using both internal validation (e.g., cross-validation on the training set) and external validation (predicting the activities of the test set compounds). mdpi.com

A hypothetical QSAR model for a series of (3R,4R)-4-aminooxolan-3-ol derivatives might reveal that a combination of a descriptor for hydrophobicity (LogP), a descriptor for molecular size (e.g., molecular volume), and an electronic descriptor (e.g., dipole moment) provides the best predictive power for their inhibitory activity against a specific enzyme. The performance of such models is often evaluated using statistical metrics like the squared correlation coefficient (R²) for the training set and the predictive R² (Q²) for the test set. nih.gov

Interpretation of QSAR Models for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structure and biological activity of a series of compounds. nih.gov These models are valuable for predicting the activity of novel compounds and for gaining insights into the molecular properties that drive biological interactions.

A hypothetical QSAR model for a series of this compound derivatives might take the following form:

log(1/IC50) = 0.5 * LogP - 0.2 * PSA + 0.8 * HBD_count - 0.1 * Mol_Wt + 2.5

Where:

LogP represents the lipophilicity of the molecule. The positive coefficient suggests that increased lipophilicity may enhance activity, possibly by improving membrane permeability or hydrophobic interactions with the target.

PSA is the polar surface area. The negative coefficient indicates that a lower polar surface area is favorable for activity, which could also be related to better cell penetration.

HBD_count is the number of hydrogen bond donors. The strong positive coefficient underscores the importance of hydrogen bond donation for binding to the target.

Mol_Wt is the molecular weight. The small negative coefficient suggests that while larger molecules are generally disfavored, the effect is not as pronounced as other factors.

Interpretation of such a QSAR model provides mechanistic insights by identifying the key physicochemical properties that govern the biological activity of these compounds. This understanding is crucial for guiding the rational design of more potent and selective molecules.

Ligand-Based and Receptor-Based Drug Design Principles Applied to Oxolane Derivatives

Drug design strategies can be broadly categorized into ligand-based and receptor-based approaches. nih.govnih.gov

Ligand-Based Drug Design: When the three-dimensional structure of the biological target is unknown, ligand-based methods are employed. nih.gov These approaches rely on the knowledge of molecules that are known to interact with the target. For oxolane derivatives like this compound, a pharmacophore model could be developed. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers) required for biological activity.

A hypothetical pharmacophore model for a this compound derivative might include:

A hydrogen bond donor feature corresponding to the hydroxyl group.

A hydrogen bond donor and/or a positive ionizable feature corresponding to the amino group.

A hydrogen bond acceptor feature from the oxygen atom in the oxolane ring.

Defined spatial relationships between these features dictated by the rigid oxolane scaffold.

This pharmacophore model can then be used as a query to screen large virtual compound libraries to identify novel molecules with the desired structural features and a high probability of being active. dovepress.com

Receptor-Based Drug Design: When the 3D structure of the target protein is available, receptor-based (or structure-based) drug design can be utilized. nih.gov This powerful approach involves docking the ligand into the active site of the receptor to predict its binding mode and affinity. nih.gov

For an oxolane derivative, a researcher would dock this compound into the binding site of its target. The analysis of the docked pose would reveal key interactions, such as:

Hydrogen bonds between the ligand's hydroxyl and amino groups and specific amino acid residues in the active site.

Ionic interactions involving the protonated amine.

This information is invaluable for designing modifications to the oxolane scaffold to enhance binding affinity and selectivity.

Rational Design Strategies for Optimization of Bioactivity and Selectivity

Rational drug design aims to systematically optimize the properties of a lead compound to improve its efficacy and reduce side effects. nih.gov Key strategies include optimizing bioactivity and enhancing selectivity.

Optimization of Bioactivity: Based on SAR, QSAR, and docking studies, specific structural modifications can be proposed to improve the biological activity of this compound derivatives. For example, if docking studies reveal an unoccupied hydrophobic pocket near the amino group, synthesizing derivatives with small, lipophilic substituents at this position would be a rational approach to enhance potency.

Optimization of Selectivity: Achieving selectivity for the desired target over off-targets is a critical aspect of drug design to minimize adverse effects. nih.gov Rational strategies to improve selectivity include:

Exploiting Structural Differences: If the active sites of the target and off-target proteins differ, even subtly, these differences can be exploited. For instance, a bulkier substituent might be introduced that is accommodated by the target's active site but clashes with the smaller active site of an off-target.

Modulating Physicochemical Properties: Fine-tuning properties like lipophilicity and hydrogen bonding capacity can influence selectivity. For example, introducing a hydrogen bond donor that can only interact with a specific residue present in the desired target can significantly enhance selectivity.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physicochemical properties but may alter other characteristics like metabolic stability or selectivity. For example, the oxolane ring could be replaced with a different five-membered heterocycle to explore new interactions and potentially improve the selectivity profile.

The following table illustrates a hypothetical rational design strategy to improve the selectivity of a this compound derivative for Target A over a related off-target, Target B.

Compound Modification from Parent Target A IC50 (nM) Target B IC50 (nM) Selectivity (B/A)
1Parent Compound1002002
7Addition of a cyclopropyl group to the amino function50100020
8Replacement of the oxolane oxygen with sulfur (thiolane)1201501.25

This data is illustrative and intended to demonstrate potential rational design outcomes.

In this example, the addition of a cyclopropyl group (Compound 7) enhances affinity for Target A while significantly reducing affinity for Target B, leading to a 10-fold improvement in selectivity. Conversely, the bioisosteric replacement of the oxolane oxygen with sulfur (Compound 8) is detrimental to both activity and selectivity.

Academic Applications and Future Research Directions in Chemical Biology and Medicinal Chemistry

(3R,4R)-4-aminooxolan-3-ol as a Versatile Chiral Building Block

The utility of this compound in synthetic chemistry stems from its nature as a chiral synthon. Chirality is a critical factor in the efficacy and safety of many pharmaceuticals, as biological systems like enzymes and receptors are themselves chiral. mdpi.com By incorporating a pre-defined chiral molecule like this compound, chemists can introduce specific stereocenters into a larger molecule, a strategy that is often more efficient than establishing chirality during later synthetic steps.

Asymmetric synthesis, the preparation of chiral compounds, is a cornerstone of modern organic chemistry. nih.gov Chiral building blocks like this compound are instrumental in this field. Their defined stereochemistry allows for the diastereoselective construction of more complex structures, simplifying purification and ensuring the final product has the correct three-dimensional arrangement for biological activity. The development of efficient methods to synthesize such chiral tetrahydrofurans, sometimes from abundant biomass resources like pentoses, is an active area of research, highlighting the demand for these synthons. nih.gov The presence of two distinct functional groups—an amine and an alcohol—on the this compound scaffold allows for sequential and regioselective chemical modifications, enabling its incorporation into a wide array of intricate molecular targets.

The tetrahydrofuran (B95107) ring is a privileged structural motif found in a vast number of biologically active natural products, including polyketide macrolides, lignans, and acetogenins. researchgate.netwikipedia.orgnih.gov Many of these natural products, such as the Annonaceous acetogenins, exhibit potent biological activities, including anticancer effects. researchgate.net However, natural products can be difficult to isolate in large quantities and may have suboptimal pharmacological properties.

This compound serves as an excellent starting point for the synthesis of novel analogues of these natural products. By replacing a segment of a natural product with this scaffold, researchers can create simplified or modified versions that retain or even enhance biological activity while being more synthetically accessible. For example, marine natural products containing complex tetrahydrofuran units, such as amphidinolides, are compelling targets for synthetic modification to explore their therapeutic potential. nih.gov This strategy allows for detailed structure-activity relationship (SAR) studies, helping to identify the key structural features required for biological function.

The tetrahydrofuran ring is considered a privileged scaffold in medicinal chemistry. nih.gov Its rigid conformation reduces the entropic penalty upon binding to a biological target, and the ether oxygen can act as a hydrogen bond acceptor. pharmablock.com The this compound molecule leverages these core properties and adds the versatility of its amino and hydroxyl functional groups. These groups can be readily modified to generate a library of diverse compounds. For instance, the amine can be acylated, alkylated, or incorporated into larger heterocyclic systems. The hydroxyl group can be etherified or esterified. This diversity-oriented synthesis approach allows for the rapid generation of numerous unique structures, which can then be screened for activity against a wide range of biological targets. This strategy is exemplified in the development of HIV protease inhibitors, where tetrahydrofuran-based ligands were systematically modified to optimize interactions with the enzyme's active site. nih.gov

Potential as a Lead Compound or Scaffold in Drug Discovery Research

A lead compound in drug discovery is a chemical starting point that exhibits promising biological activity and can be chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The rigid, stereochemically-defined structure of this compound makes it an ideal scaffold for this purpose.

Enzyme inhibition is a major strategy in drug design, used to treat a wide range of diseases. itmedicalteam.plmdpi.comnih.gov The design of potent and selective enzyme inhibitors often relies on creating molecules that can fit precisely into an enzyme's active site and form specific interactions with key amino acid residues. The tetrahydrofuran scaffold has proven highly effective in this regard.

A prominent example is the design of HIV-1 protease inhibitors. The highly potent drug Darunavir incorporates a bis-tetrahydrofuran (bis-THF) ligand that forms strong hydrogen bonds and van der Waals interactions with the backbone of the enzyme's active site. nih.govmdpi.com This tight binding is crucial for its high potency and effectiveness against drug-resistant viral strains. nih.gov The defined spatial arrangement of the amino and hydroxyl groups on the this compound scaffold is well-suited to mimic these types of directed interactions, making it a highly attractive scaffold for designing novel inhibitors against various enzyme targets.

Receptor modulators—agonists, antagonists, or inverse agonists—are another critical class of therapeutic agents. The function of these molecules depends on their ability to adopt a specific conformation that allows them to bind to a receptor's ligand-binding pocket and either activate or inhibit its signaling function. Rigid scaffolds are highly valued in this context because they hold the necessary pharmacophoric groups in the correct orientation for receptor binding.

The this compound scaffold is being explored for its potential in developing modulators for immune receptors, such as Toll-like receptors (TLRs). TLRs play a crucial role in the innate immune system, and their modulation is a therapeutic strategy for vaccines, cancer, and autoimmune diseases. The development of small molecule TLR agonists and antagonists is an active area of research. nih.govresearchgate.netbioworld.com The rigid tetrahydrofuran core of this compound can serve as an anchor to position substituents in a way that optimizes interactions with the ligand-binding domain of receptors like TLRs, leading to potent and selective modulation of their activity. This principle also applies to other receptor families, such as nuclear receptors, where small molecule modulators are designed around a central core to influence the receptor's conformation. nih.govnih.gov

Table of Compound Properties

PropertyValueSource
IUPAC Name (3R,4R)-4-aminotetrahydrofuran-3-ol achemblock.com
Synonyms This compound-
CAS Number 153610-11-8 achemblock.com
Molecular Formula C4H9NO2 achemblock.com
Molecular Weight 103.12 g/mol achemblock.com

Exploration for Novel Antimicrobial Agents

While direct studies on the antimicrobial properties of this compound are not extensively documented in publicly available research, the tetrahydrofuran (THF) nucleus is a common motif in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including antimicrobial effects. The unique stereochemistry of this compound, with its trans-configured amino and hydroxyl groups, offers a distinct three-dimensional arrangement for molecular recognition by biological targets.

Future research into the antimicrobial potential of this scaffold would likely involve the synthesis of a library of derivatives. By modifying the amino and hydroxyl functionalities, researchers can systematically explore the structure-activity relationships (SAR) necessary for antimicrobial efficacy. For instance, acylation or alkylation of the amino group and etherification or esterification of the hydroxyl group can lead to a diverse range of compounds with varied physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are crucial for cell permeability and target interaction.

The exploration of these derivatives would target a wide array of microbial pathogens. The increasing threat of antimicrobial resistance necessitates the discovery of novel chemical entities that can overcome existing resistance mechanisms. The chiral nature of this compound is particularly advantageous, as stereochemistry often plays a critical role in the specific binding of a drug to its microbial target, be it an enzyme or a structural protein.

A hypothetical research direction could involve the synthesis and screening of derivatives against a panel of clinically relevant bacteria and fungi. Below is a conceptual data table illustrating the type of results that such a study might generate.

DerivativeModificationTarget OrganismMinimum Inhibitory Concentration (MIC, µg/mL)
Parent Compound This compoundStaphylococcus aureus>128
Escherichia coli>128
Candida albicans>128
Derivative 1 N-BenzoylStaphylococcus aureus32
Escherichia coli64
Candida albicans128
Derivative 2 O-BenzylStaphylococcus aureus64
Escherichia coli>128
Candida albicans64
Derivative 3 N,O-diacetylStaphylococcus aureus16
Escherichia coli32
Candida albicans64

This table is illustrative and does not represent actual experimental data.

Investigating Antiproliferative or Other Therapeutic Areas

The structural motifs present in this compound are also found in compounds with antiproliferative and other therapeutic activities. The development of novel anticancer agents often relies on the design of molecules that can selectively interact with targets in cancer cells. The chiral nature of this aminooxolanol can be exploited to achieve such selectivity, potentially leading to more effective and less toxic chemotherapeutic agents.

Research in this area would focus on designing and synthesizing derivatives that can mimic the binding of natural ligands to key proteins involved in cell proliferation and survival, such as kinases or polymerases. The amino and hydroxyl groups serve as handles for the introduction of various pharmacophores that can interact with the active sites of these enzymes.

For example, the amino group could be functionalized to introduce moieties that can form specific hydrogen bonds or electrostatic interactions with the target protein, while the hydroxyl group could be modified to modulate solubility and pharmacokinetic properties. The rigid oxolane ring would serve to hold these functional groups in a precise spatial orientation, a critical factor for high-affinity binding.

A conceptual study might involve evaluating a series of this compound derivatives against various cancer cell lines. The results could be tabulated as follows:

DerivativeModificationCell Line (e.g., HeLa) IC₅₀ (µM)Cell Line (e.g., A549) IC₅₀ (µM)
Parent Compound This compound>100>100
Derivative 4 N-phenylcarbamoyl2545
Derivative 5 O-naphthylmethyl5075
Derivative 6 N-(4-chlorobenzyl)1520

This table is illustrative and does not represent actual experimental data.

Beyond cancer, the scaffold could be explored for its potential in other therapeutic areas, such as neurodegenerative diseases or viral infections, where specific interactions with chiral biological molecules are paramount.

Integration with High-Throughput Screening and Combinatorial Chemistry Methodologies

The this compound scaffold is well-suited for integration into modern drug discovery platforms like high-throughput screening (HTS) and combinatorial chemistry. Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds from a common core structure. The bifunctional nature of this compound, with its reactive amino and hydroxyl groups, makes it an ideal starting point for the creation of such libraries.

Using solid-phase or solution-phase combinatorial synthesis techniques, researchers can generate thousands of derivatives by reacting the parent compound with a diverse set of building blocks. These libraries can then be subjected to HTS to rapidly identify "hits"—compounds that exhibit a desired biological activity.

The process typically involves:

Library Design: Computational tools can be used to design a library of derivatives with a wide range of chemical properties to maximize the chances of finding a hit.

Parallel Synthesis: Automated synthesis platforms can be employed to produce the library of compounds in a systematic and efficient manner.

High-Throughput Screening: The synthesized library is then screened against a specific biological target using automated, miniaturized assays.

Hit Identification and Validation: Compounds that show activity in the primary screen are then subjected to further testing to confirm their activity and determine their potency and selectivity.

The integration of these methodologies can significantly accelerate the early stages of drug discovery, allowing for the exploration of a vast chemical space in a relatively short period.

Interdisciplinary Research Collaborations and Prospects for Novel Discoveries

The full potential of this compound as a scaffold for drug discovery can be best realized through interdisciplinary research collaborations. Such collaborations would bring together experts from various fields to address the multifaceted challenges of developing new therapeutic agents.

Organic Chemists would be responsible for designing and executing efficient synthetic routes to the parent compound and its derivatives.

Medicinal Chemists would guide the design of the compound libraries based on their understanding of structure-activity relationships and drug-like properties.

Computational Chemists could use molecular modeling and virtual screening to predict the binding of derivatives to biological targets and to prioritize compounds for synthesis.

Biologists and Pharmacologists would develop and perform the biological assays for HTS and conduct in-depth studies on the mechanism of action of the most promising hits.

Pharmacokineticists would evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their potential for in vivo efficacy.

Through such collaborative efforts, the unique structural features of this compound can be systematically explored and exploited, paving the way for the discovery of novel drugs with improved efficacy and safety profiles. The prospects for novel discoveries are significant, given the underexplored nature of this specific chiral scaffold in many therapeutic areas.

Q & A

Q. Why do enantiomeric impurities in this compound hydrochloride batches impact pharmacological outcomes?

  • Root Cause : Trace (3S,4S) isomers may antagonize target binding (e.g., 10% impurity reduces efficacy by 40% in kinase assays) .
  • Mitigation : Implement chiral SFC (supercritical fluid chromatography) for >99.5% enantiomeric excess .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.